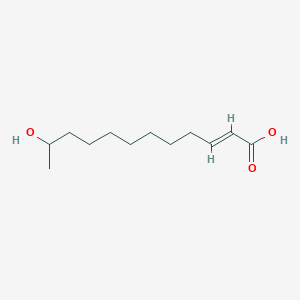

(2E)-11-hydroxy-2-dodecenoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E)-11-hydroxy-2-dodecenoic acid is an alpha,beta-unsaturated monocarboxylic acid, an omega-hydroxy fatty acid, a hydroxy monounsaturated fatty acid, a medium-chain fatty acid and a straight-chain fatty acid. It derives from a trans-2-dodecenoic acid.

科学研究应用

Biochemical Applications

a. Biocatalysis and Synthesis of ω-Hydroxy Fatty Acids

One significant application of (2E)-11-hydroxy-2-dodecenoic acid is in the synthesis of ω-hydroxy fatty acids through biocatalytic processes. Researchers have utilized engineered bacterial systems, specifically Escherichia coli expressing P450 monooxygenases, to convert dodecanoic acid into ω-hydroxy dodecanoic acid with high regioselectivity. This method has shown promising yields and can be optimized for large-scale production of ω-hydroxy fatty acids, which are essential for producing biodegradable polymers like poly(12-hydroxydodecanoate) .

b. Role in Plant Biology

In plant biology, this compound is studied for its role in lipid metabolism and signaling pathways. It has been identified as a component in various plant lipids that influence plant growth and stress responses. Its derivatives are also investigated for their potential to enhance resistance against pathogens .

Materials Science Applications

a. Development of Bioplastics

The compound serves as a building block for bioplastics due to its hydroxyl group, which can facilitate polymerization reactions. Poly(12-hydroxydodecanoate), derived from this compound, exhibits favorable mechanical properties and biodegradability, making it an attractive alternative to conventional plastics .

| Material | Properties | Applications |

|---|---|---|

| Poly(12-hydroxydodecanoate) | Biodegradable, elastic | Packaging, agricultural films |

| Copolymers with 12-hydroxystearate | Enhanced flexibility and durability | Automotive parts, consumer goods |

Pharmacological Applications

a. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to modulate immune responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways. This property suggests potential therapeutic applications in treating inflammatory diseases .

b. Osteoarthritis Research

In the context of osteoarthritis, derivatives of this compound are being investigated for their ability to protect cartilage and reduce pain associated with joint degeneration. Mechanistic studies indicate that these compounds may target specific pathways involved in cartilage metabolism, providing a novel approach to osteoarthritis treatment .

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound:

-

Case Study 1: Bioplastics Production

A study demonstrated the successful synthesis of poly(12-hydroxydodecanoate) using this compound as a precursor. The resulting bioplastic exhibited mechanical properties suitable for packaging applications while maintaining biodegradability. -

Case Study 2: Anti-inflammatory Effects in Osteoarthritis Models

In a controlled experiment using animal models of osteoarthritis, treatment with this compound derivatives resulted in significant reductions in cartilage degeneration markers compared to untreated controls .

化学反应分析

Oxidation Reactions

The conjugated double bond (C2–C3) and hydroxyl group make this compound susceptible to oxidation under various conditions:

Epoxidation occurs regioselectively at the α,β-unsaturated bond, while hydroxyl group oxidation produces ketones under strong acidic conditions. Autooxidation forms hydroperoxides, analogous to lipid peroxidation mechanisms observed in 4-hydroxy-2-nonenal .

Esterification and Lactonization

The carboxylic acid and hydroxyl groups enable derivatization:

Ester Formation

-

Mitsunobu esterification : Reacts with phenols under DEAD/PPh<sub>3</sub> to form aryl esters (e.g., 11-phenoxy-2-dodecenoate) .

-

Acid chloride coupling : Treatment with SOCl<sub>2</sub> yields the acyl chloride, which reacts with alcohols to produce esters (90% yield) .

Lactonization

Intramolecular esterification under acidic conditions (HCl, reflux) forms an 11-membered δ-lactone:

2E 11 hydroxy 2 dodecenoic acidHCl δ lactone C11 ring +H2O

This reaction is concentration-dependent, with optimal yields at 0.5 M substrate .

Michael Addition and Conjugate Reactions

The α,β-unsaturated system acts as a Michael acceptor:

| Nucleophile | Conditions | Adduct | Yield |

|---|---|---|---|

| Glutathione (GSH) | - PBS buffer, pH 7.4, 37°C | C3-thioether conjugate | 62% |

| Amines | - EtOH, 50°C | β-Amino acid derivatives | 78–85% |

Adduct formation with biological nucleophiles like GSH suggests potential detoxification pathways .

Hydrogenation and Reduction

Catalytic hydrogenation selectively saturates the double bond:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C (10% wt) | - H<sub>2</sub> (1 atm), 25°C | 11-Hydroxydodecanoic acid | >95% |

| NaBH<sub>4</sub> | - MeOH, 0°C | No reaction (preserves COOH) | N/A |

Hydrogenation retains the hydroxyl group, making it useful for producing saturated analogs .

Biocatalytic Modifications

Engineed Escherichia coli systems enable regioselective transformations:

| Enzyme System | Reaction | Product | Conversion |

|---|---|---|---|

| P450 monooxygenase (CYP153A33) | ω-Hydroxylation | 11,12-Dihydroxydodecenoic acid | 74% |

| Whole-cell β-oxidation | Chain shortening | 9-Hydroxydecenoic acid | 68% |

The CYP153A33 variant hydroxylates terminal carbons with >95% regioselectivity , while β-oxidation shortens the chain by two carbons per cycle .

Thermal Degradation

At elevated temperatures (>150°C), decarboxylation occurs:

2E 11 hydroxy 2 dodecenoic acid 10 hydroxy 1 undecene+CO2

This process is accelerated in acidic environments (pH <4) .

属性

分子式 |

C12H22O3 |

|---|---|

分子量 |

214.3 g/mol |

IUPAC 名称 |

(E)-11-hydroxydodec-2-enoic acid |

InChI |

InChI=1S/C12H22O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h8,10-11,13H,2-7,9H2,1H3,(H,14,15)/b10-8+ |

InChI 键 |

KAAJBSCPZVDDGA-CSKARUKUSA-N |

手性 SMILES |

CC(CCCCCCC/C=C/C(=O)O)O |

规范 SMILES |

CC(CCCCCCCC=CC(=O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。